molecular formula C13H17NO B047982 2-(4-Ethoxyphenyl)-3-methylbutanenitrile CAS No. 120352-98-9

2-(4-Ethoxyphenyl)-3-methylbutanenitrile

Cat. No.: B047982
CAS No.: 120352-98-9
M. Wt: 203.28 g/mol
InChI Key: OFZNVVBYGSVAKU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a nitrile derivative characterized by a 4-ethoxyphenyl group attached to a branched aliphatic chain. The ethoxy (–OCH₂CH₃) substituent at the para position of the phenyl ring likely enhances lipophilicity, influencing its interaction with biological targets or environmental matrices .

Properties

CAS No.

120352-98-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-3-methylbutanenitrile

InChI

InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3

InChI Key

OFZNVVBYGSVAKU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C#N)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(C#N)C(C)C

Synonyms

Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Primary Application
This compound* C₁₃H₁₇NO 203.28 (calc.) –OCH₂CH₃, –CH(CH₃)₂, –CN N/A Research intermediate
2-(4-Chlorophenyl)-3-methylbutanenitrile C₁₁H₁₂ClN 193.68 –Cl, –CH(CH₃)₂, –CN 2012-81-9 Pesticide intermediate
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 –Cl, –CO, –CN 5219-07-8 Synthetic intermediate
Etofenprox C₂₅H₂₈O₃ 376.49 –OCH₂CH₃, –O–, benzyl ether 80844-07-1 Insecticide
Apricoxib C₁₉H₂₀N₂O₃S 356.40 –OCH₂CH₃, pyrrole, sulfonamide 197904-84-0 Anti-inflammatory drug

*Hypothetical data inferred from analogs.

Functional Group Analysis

  • Ethoxy vs. Chloro Substituents : The ethoxy group in this compound may confer greater metabolic stability compared to the chloro analog (CAS 2012-81-9), which is a key pesticide intermediate . Chlorine’s electronegativity enhances reactivity in electrophilic substitution, whereas ethoxy’s electron-donating nature could alter binding affinity in biological systems.
  • Complex Ethers and Heterocycles : Etofenprox (CAS 80844-07-1) and Apricoxib (CAS 197904-84-0) demonstrate how ether linkages or heterocyclic rings expand functionality. Etofenprox’s benzyl ether structure enhances insecticidal activity by mimicking natural pyrethrins , while Apricoxib’s pyrrole-sulfonamide scaffold targets cyclooxygenase-2 (COX-2) in inflammation .

Research Findings and Trends

  • Synthetic Pathways : Chlorophenyl nitriles are typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution, while ethoxyphenyl analogs may require milder conditions to preserve the ether linkage .
  • Environmental Persistence : Ethoxy-substituted compounds may exhibit lower environmental persistence compared to chlorinated analogs, aligning with regulatory trends favoring reduced bioaccumulation .

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